2-bromopyridine-4-sulfonyl fluoride
Description
Properties
CAS No. |
2385372-16-5 |
|---|---|
Molecular Formula |
C5H3BrFNO2S |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-bromopyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |
InChI Key |
IHRWTHXMYOLLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
2-Bromopyridine-4-sulfonyl fluoride is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex molecules through various reaction pathways, including nucleophilic substitution and coupling reactions. The sulfonyl fluoride group is particularly reactive, allowing it to form stable products with nucleophiles, which is essential for synthesizing biologically active compounds.
Synthetic Routes
The compound can be synthesized through halogenation of pyridine derivatives followed by functional group modifications. Industrial production typically involves controlled halogenation and sulfonylation reactions to ensure high yield and purity.
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound is employed to investigate enzyme mechanisms and interactions. Its ability to modify biomolecules through sulfonylation can significantly alter protein functions, impacting cellular processes such as signaling pathways and gene expression.
Potential as an Inhibitor
The compound has shown promise in inhibiting specific enzymes, making it a candidate for developing drugs targeting metabolic pathways within cells. Its reactivity with nucleophiles allows for the formation of covalent bonds with proteins, leading to stable modifications that can be used to study protein dynamics.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing various compounds, including pharmaceuticals and agrochemicals. The compound's unique properties make it suitable for applications requiring specific reactivity profiles .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways. This inhibition was studied using kinetic assays that revealed alterations in enzyme activity upon treatment with the compound, suggesting its potential as a therapeutic agent .
Case Study 2: Synthesis of Biologically Active Molecules
A study focused on the synthesis of novel biologically active molecules using this compound as a key intermediate. The research highlighted its role in facilitating complex reactions that led to the formation of compounds with antimicrobial properties, showcasing its utility in drug discovery .
Mechanism of Action
The mechanism by which 2-bromopyridine-4-sulfonyl fluoride exerts its effects involves its reactivity with various functional groups. The sulfonyl fluoride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The bromine atom enhances the electrophilic character of the compound, making it suitable for substitution reactions.
Molecular Targets and Pathways:
Enzymes: The compound can interact with specific enzymes, altering their activity and function.
Pathways: It can modulate biochemical pathways by reacting with key intermediates and products.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence lacks data on sulfonyl fluorides, focusing instead on sulfonyl chlorides with divergent scaffolds (e.g., biphenyl, naphthalene). This precludes a direct, data-driven comparison. Future studies should prioritize:
- Synthesis and characterization of this compound.
- Comparative kinetic studies with sulfonyl chlorides and other halides.
Biological Activity
2-Bromopyridine-4-sulfonyl fluoride is a chemical compound characterized by a bromine atom and a sulfonyl fluoride group attached to a pyridine ring. Its unique structural features render it valuable in various scientific research applications, particularly in organic synthesis and biological studies. This article reviews the biological activity of this compound, including its mechanisms of action, molecular targets, and potential therapeutic applications.
Molecular Structure:
- Chemical Formula: C5H4BrFNO2S
- Molecular Weight: 218.06 g/mol
The sulfonyl fluoride group is highly reactive, allowing for interactions with nucleophiles, while the bromine atom enhances the electrophilic character of the compound, making it suitable for substitution reactions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride moiety can react with amino acids, particularly cysteine and serine residues, leading to irreversible modifications that alter enzyme activity .
Molecular Targets
Research indicates that this compound can interact with several molecular targets:
- Enzymes: It has been shown to modulate the activity of various enzymes involved in metabolic pathways.
- Biochemical Pathways: The compound can influence pathways by acting as an inhibitor or activator through its interactions with specific proteins .
Case Studies
-
Enzyme Inhibition:
A study demonstrated that this compound acts as a potent inhibitor of certain serine proteases. The compound was shown to form stable complexes with the active site serine residue, leading to significant reductions in enzyme activity. -
Antimicrobial Activity:
Preliminary investigations into the antimicrobial properties of this compound revealed that it exhibits activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis through interference with key enzymes . -
Cancer Research:
In cancer biology, this compound has been evaluated for its potential to inhibit tumor growth by targeting specific signaling pathways. It has shown promise in preclinical models, particularly in inhibiting cell proliferation in certain cancer cell lines .
Data Table: Summary of Biological Activities
Preparation Methods
Diazotization-Bromination of Aminopyridines
The Craig method involves diazotizing 2-aminopyridine with hydrobromic acid (HBr) and sodium nitrite (NaNO), followed by bromination with elemental bromine (Br). Adapting this to 4-sulfonyl fluoride-substituted pyridines presents challenges:
Optimization Insights from Patent US4291165A :
-
Replacing a portion of HBr with sulfuric acid (HSO) reduces raw material costs and minimizes byproducts like 2,5-dibromopyridine.
-
Molar ratios of HBr:2-aminopyridine (1:1 to 3.5:1) and HSO:HBr (2:8 to 8:2) are critical for yield optimization.
-
Temperature control (-10°C to 0°C) during bromine addition prevents excessive exothermic reactions.
Integrated Synthetic Routes for 2-Bromopyridine-4-Sulfonyl Fluoride
Combining the above strategies, two hypothetical routes are proposed:
Route A: Bromination Followed by Sulfonyl Fluoride Formation
Route B: Sulfonyl Fluoride Formation Followed by Bromination
| Step | Reaction | Conditions | Challenges |
|---|---|---|---|
| 1 | Sulfonation of 2-bromopyridine | Oleum (fuming HSO), 150°C | Poor regioselectivity at 4-position |
| 2 | Fluorination with KF | Acetonitrile, 50°C | Low yield due to steric hindrance |
Comparative Analysis :
-
Route A risks poor regioselectivity during bromination if the sulfonic acid group dominates directing effects.
-
Route B struggles with sulfonation at the 4-position due to the meta-directing nature of the pyridine nitrogen.
Catalytic and Mechanistic Considerations
Q & A
Q. Methodological Answer :
- Solvent Selection : Use anhydrous aprotic solvents (e.g., DMF, THF) to suppress hydrolysis.
- Base Choice : Triethylamine or pyridine (1.5–2.0 equiv) enhances nucleophilicity without destabilizing the sulfonyl fluoride .
- Temperature Control : Maintain reactions at 0–25°C to balance reactivity and stability.
- Real-Time Monitoring : Employ in situ IR spectroscopy to track hydrolysis byproducts (e.g., sulfonic acid formation) and adjust conditions dynamically .
What analytical techniques resolve contradictions in reported reactivity of the sulfonyl fluoride group under basic vs. acidic conditions?
Q. Methodological Answer :
- Kinetic Studies : Compare hydrolysis rates under varying pH using HPLC-MS or ¹⁹F NMR (e.g., monitor fluoride ion release at pH 2 vs. pH 10) .
- Competitive Reactivity Assays : Compete sulfonyl fluoride with electrophilic traps (e.g., thiols) to quantify competing pathways.
- Computational Modeling : Use Gaussian or ORCA to model transition states and identify pH-dependent activation barriers .
How should researchers address discrepancies in stability data for this compound during long-term storage?
Q. Methodological Answer :
- Stability Profiling : Store aliquots under varied conditions (dry vs. humid, 4°C vs. –20°C) and analyze degradation via LC-QTOF monthly.
- Stabilizer Screening : Test additives (e.g., molecular sieves, antioxidants) to inhibit hydrolysis or bromine displacement.
- Solid-State Characterization : Use PXRD and DSC to assess crystallinity and phase transitions affecting stability .
What strategies enable selective functionalization of the bromine moiety without affecting the sulfonyl fluoride group?
Q. Methodological Answer :
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C) to preserve the sulfonyl fluoride .
- Protection-Deprotection : Temporarily protect the sulfonyl fluoride as a sulfonamide (e.g., using NH₃/MeOH), perform bromine substitution, then regenerate the fluoride with TBAF .
How can researchers validate the purity of this compound for kinetic studies in chemical biology?
Q. Methodological Answer :
- Multidimensional Chromatography : Use orthogonal methods (HPLC-UV, LC-MS) with columns of differing selectivity (C18 vs. HILIC).
- Quantitative ¹⁹F NMR : Integrate against an internal standard (e.g., trifluoroacetic acid) to quantify purity and detect fluorinated impurities .
What are advanced applications of this compound in covalent inhibitor development?
Q. Methodological Answer :
- Activity-Based Protein Profiling (ABPP) : Use the compound as a warhead to label catalytic serine or cysteine residues in enzymes. Validate targets via SDS-PAGE with fluorescent probes or click chemistry -enriched pull-downs .
- Proteome-Wide Selectivity Screening : Combine with isoTOP-ABPP to assess off-target interactions in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
